methyl 11-(2,3-dichlorophenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate
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Overview
Description
Methyl 11-(2,3-dichlorophenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate is a complex organic compound belonging to the class of dibenzo[b,e][1,4]diazepines. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 11-(2,3-dichlorophenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate typically involves the construction of the diazepine ring through functionalization of pyrrole derivatives. One common method is the Rh(III)-catalyzed C–H functionalization/cascade annulation of diazepinone to the pyrrole ring . Another approach involves the Bischler–Napieralski reaction conditions from the corresponding amides, followed by methylation and reduction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
Methyl 11-(2,3-dichlorophenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl 11-(2,3-dichlorophenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 11-(2,3-dichlorophenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors in the central nervous system, modulating neurotransmitter activity and exerting anxiolytic and antipsychotic effects . The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of GABAergic and serotonergic systems .
Comparison with Similar Compounds
Similar Compounds
Chlordiazepoxide: An anxiolytic drug with a similar diazepine structure.
Diazepam: Another well-known anxiolytic with a benzodiazepine core.
Clozapine: An antipsychotic drug with a dibenzo[b,e][1,4]diazepine structure.
Uniqueness
Methyl 11-(2,3-dichlorophenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate is unique due to its specific substitution pattern and the presence of the dichlorophenyl group, which may confer distinct pharmacological properties compared to other similar compounds .
Properties
Molecular Formula |
C22H20Cl2N2O3 |
---|---|
Molecular Weight |
431.3 g/mol |
IUPAC Name |
methyl 6-(2,3-dichlorophenyl)-9-methyl-7-oxo-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepine-8-carboxylate |
InChI |
InChI=1S/C22H20Cl2N2O3/c1-11-10-16-18(21(27)17(11)22(28)29-2)20(12-6-5-7-13(23)19(12)24)26-15-9-4-3-8-14(15)25-16/h3-9,11,17,20,25-26H,10H2,1-2H3 |
InChI Key |
SRSOJXJDJDRYLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C(NC3=CC=CC=C3N2)C4=C(C(=CC=C4)Cl)Cl)C(=O)C1C(=O)OC |
Origin of Product |
United States |
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